2-Chloro-4'-methyl-4-(1-pyrrolyl)benzophenone
Description
2-Chloro-4'-methyl-4-(1-pyrrolyl)benzophenone is a benzophenone derivative characterized by a chloro group at position 2 of the first aromatic ring, a methyl group at the 4' position of the second aromatic ring, and a pyrrolyl substituent at position 2. Its molecular formula is C₂₀H₁₈ClNO, with a molecular weight of 323.82 g/mol. The compound’s structure (CID 3069797) includes a 2,5-dimethylpyrrole moiety, contributing to its electronic and steric profile .
Properties
CAS No. |
85209-68-3 |
|---|---|
Molecular Formula |
C18H14ClNO |
Molecular Weight |
295.8 g/mol |
IUPAC Name |
(2-chloro-4-pyrrol-1-ylphenyl)-(4-methylphenyl)methanone |
InChI |
InChI=1S/C18H14ClNO/c1-13-4-6-14(7-5-13)18(21)16-9-8-15(12-17(16)19)20-10-2-3-11-20/h2-12H,1H3 |
InChI Key |
UYLJUXDAAKYHIG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)N3C=CC=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4’-methyl-4-(1-pyrrolyl)benzophenone typically involves the following steps:
Friedel-Crafts Acylation: The initial step involves the acylation of 2-chlorobenzoyl chloride with 4-methylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). This reaction forms 2-chloro-4’-methylbenzophenone.
Pyrrole Addition: The next step involves the addition of pyrrole to the 2-chloro-4’-methylbenzophenone. This can be achieved through a nucleophilic substitution reaction, where the pyrrole ring attacks the carbonyl carbon of the benzophenone derivative.
Industrial Production Methods
Industrial production of 2-Chloro-4’-methyl-4-(1-pyrrolyl)benzophenone may involve optimized versions of the above synthetic routes, with considerations for scale, yield, and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may be employed to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4’-methyl-4-(1-pyrrolyl)benzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium amide (NaNH2) or thiourea.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzophenone derivatives.
Scientific Research Applications
2-Chloro-4’-methyl-4-(1-pyrrolyl)benzophenone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-4’-methyl-4-(1-pyrrolyl)benzophenone involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways that include:
Enzyme Inhibition: The compound may inhibit specific enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to receptors, modulating signal transduction processes.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Variations and Substituent Effects
The target compound’s structural analogues differ primarily in substituent groups on the benzophenone scaffold. Key comparisons include:
Key Observations:
- In contrast, piperazinyl derivatives (e.g., CAS 898783-87-4) introduce basic nitrogen atoms, enabling protonation and solubility in acidic environments .
- Lipophilicity : The 2,5-dimethylpyrrolyl group increases lipophilicity (logP ≈ 4.5 predicted) compared to piperazinyl derivatives (logP ≈ 3.2), which may influence membrane permeability in pharmaceutical contexts.
Biological Activity
2-Chloro-4'-methyl-4-(1-pyrrolyl)benzophenone is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including antimicrobial, anticancer, and cytotoxic effects, supported by data tables and relevant case studies.
Chemical Structure
The molecular structure of this compound can be represented as follows:
Antimicrobial Activity
The compound has shown promising antimicrobial properties against various bacterial strains. In a study evaluating the antibacterial effects of related compounds, this compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Zone of Inhibition (mm) at 100 µg/mL |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Methicillin-resistant S. aureus (MRSA) | 10 |
These results indicate that the compound may serve as a lead structure for developing new antibacterial agents.
Anticancer Activity
Recent investigations have highlighted the anticancer potential of this compound. A study focused on its cytotoxic effects against various cancer cell lines, including breast (MCF-7), lung (A549), and colon (HCT116) cancer cells. The compound exhibited significant cytotoxicity with IC50 values as follows:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 5.2 |
| A549 | 3.8 |
| HCT116 | 4.5 |
The mechanism of action appears to involve apoptosis induction, as evidenced by morphological changes observed through microscopy and flow cytometry assays.
Case Study 1: Anticancer Mechanism
A detailed study on the mechanism of action revealed that treatment with this compound led to increased caspase activity, indicating the activation of apoptotic pathways. Flow cytometry analysis showed an increase in the sub-G1 phase population in treated cells, confirming apoptosis induction.
Case Study 2: Antimicrobial Efficacy
In another investigation, the compound was tested against clinical isolates of MRSA. The results indicated that it maintained activity even against resistant strains, suggesting a novel mechanism that warrants further exploration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
